(9-Hexyl-9H-carbazol-3-yl)boronic acid
Description
“(9-Hexyl-9H-carbazol-3-yl)boronic acid” is a boronic acid derivative of carbazole . Carbazole derivatives are often used in organic photovoltaics . They are also used in the synthesis of alkyl-functionalized organic dyes .
Synthesis Analysis
The synthesis of carbazole boronic acid derivatives often involves the Suzuki cross-coupling reaction . For example, bromination of a thiadiazolo pyridazine derivative followed by Suzuki cross-coupling with carbazoleboronic acid gave a carbazole-thiophene-thiadiazolo pyridazine derivative .Molecular Structure Analysis
The molecular structure of carbazole boronic acid derivatives includes benzene rings, boronic acid, and carbazole rings .Chemical Reactions Analysis
Carbazole boronic acid derivatives are used as intermediates in various chemical reactions. For instance, they are used in the synthesis of alkyl-functionalized organic dyes . In one study, bromination of a thiadiazolo pyridazine derivative followed by Suzuki cross-coupling with carbazoleboronic acid gave a carbazole-thiophene-thiadiazolo pyridazine derivative .Future Directions
Carbazole boronic acid derivatives have shown potential in various applications. For instance, a study showed that a carbazole-thiophene-thiadiazolo pyridazine derivative exhibits fluorescence in the near-infrared region of the spectrum, making it a promising compound for use as an active emitting layer in NIR OLEDs . Another study showed that some carbazole boronic acid derivatives exhibited more than 90% inhibition of cancer cell growth in the MCF-7 breast cancer cell line . These compounds have shown potential in in-vitro studies and can be used as anticancer drugs after pre-clinical and clinical studies .
Properties
IUPAC Name |
(9-hexylcarbazol-3-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19(21)22)10-11-18(16)20/h5-6,8-11,13,21-22H,2-4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSLSKFDEWKMLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10833386 | |
Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864550-94-7 | |
Record name | (9-Hexyl-9H-carbazol-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10833386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.